6-Chloroquinazoline
Overview
Description
6-Chloroquinazoline is an organic compound belonging to the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring The presence of a chlorine atom at the sixth position of the quinazoline ring distinguishes it from other quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinazoline typically involves the chlorination of quinazoline. One common method is the reaction of quinazoline with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom at the sixth position with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the sixth position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The quinazoline ring can undergo oxidation and reduction reactions, leading to the formation of quinazolinone and dihydroquinazoline derivatives.
Cyclization Reactions: this compound can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are utilized.
Major Products:
Nucleophilic Substitution: Substituted quinazoline derivatives with various functional groups.
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Scientific Research Applications
6-Chloroquinazoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Derivatives of this compound are investigated for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloroquinazoline and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, this compound derivatives can interfere with the proliferation of cancer cells and induce apoptosis.
Comparison with Similar Compounds
Quinazoline: The parent compound without the chlorine substitution.
4-Chloroquinazoline: A derivative with a chlorine atom at the fourth position.
6-Bromoquinazoline: A derivative with a bromine atom at the sixth position.
Uniqueness: 6-Chloroquinazoline is unique due to the specific positioning of the chlorine atom, which influences its reactivity and biological activity
Properties
IUPAC Name |
6-chloroquinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZOSGVUMBJPDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990241 | |
Record name | 6-Chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-78-7 | |
Record name | 6-Chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 6-chloroquinazoline an attractive scaffold for drug discovery?
A1: this compound serves as a versatile building block in medicinal chemistry. This is largely due to its ability to be readily functionalized, allowing for the generation of diverse derivatives. This structural flexibility enables scientists to explore a wide range of structure-activity relationships (SAR) and target specific biological activities. For instance, research has demonstrated the potential of this compound derivatives in targeting enzymes like dihydrofolate reductase (DHFR), which is crucial for folate metabolism and, consequently, cell growth and proliferation. []
Q2: How do substitutions on the this compound core affect its activity against dihydrofolate reductase (DHFR)?
A2: Research indicates that substitutions on the this compound core significantly impact its interaction with DHFR and, therefore, its inhibitory activity. For example, introducing halogen atoms like chlorine or bromine at the 5- or 6-position was found to increase selectivity for the Pneumocystis carinii DHFR enzyme compared to the Toxoplasma gondii or rat liver enzymes. [] This suggests that subtle structural changes can profoundly influence target selectivity, a crucial factor in drug development.
Q3: Beyond DHFR, what other biological targets have been explored for this compound derivatives?
A3: Interestingly, this compound derivatives have shown promise in targeting phosphodiesterase type 5 (PDE5). [] This enzyme is involved in regulating the levels of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule in various physiological processes, including smooth muscle relaxation and blood vessel dilation. Specifically, one study revealed that a this compound derivative, 4-[[3,4-(methylenedioxy)benzyl]amino]-6-chloroquinazoline (MBCQ), selectively inhibited PDE5 activity and reversed nitrate tolerance in the venous circulation of rats. [] This finding highlights the potential of this compound derivatives in addressing cardiovascular conditions.
Q4: Are there any documented occupational hazards associated with handling this compound derivatives?
A4: Yes, occupational exposure to certain this compound derivatives, particularly 2‐chloromethyl‐4‐phenyl‐6‐chloroquinazoline‐3‐oxide, has been linked to cases of contact dermatitis in workers at a pharmaceutical plant. [] The study reported that the dermatitis primarily affected the face and hands of the workers. This emphasizes the importance of implementing robust safety measures, including appropriate personal protective equipment, to minimize the risk of occupational exposure and potential health hazards.
Q5: Can you elaborate on the rearrangement reactions that 4-hydroxyquinazoline di-N-oxide, a derivative of this compound, can undergo?
A5: 4-hydroxyquinazoline di-N-oxide exhibits interesting reactivity under specific conditions. When treated with concentrated hydrochloric acid and heat, it undergoes rearrangement and cleavage, yielding a mixture of products. [] The major product is 2,4,6-trihydroxyquinazoline, obtained in a yield ranging from 75% to 81%. [] This reaction highlights the susceptibility of the N-oxide moiety to rearrangement in the presence of strong acids. Additionally, treatment with phosphorus pentachloride in phosphorus oxychloride leads to a different rearrangement product, ultimately yielding 2,4-dihydroxy-6-chloroquinazoline upon hydrolysis with concentrated hydrochloric acid. [] These diverse reaction pathways emphasize the complexity and versatility of this compound derivatives in chemical synthesis.
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